molecular formula C10H12ClNO3S B13470834 3-(4-chlorophenyl)-N-methanesulfonylpropanamide

3-(4-chlorophenyl)-N-methanesulfonylpropanamide

Cat. No.: B13470834
M. Wt: 261.73 g/mol
InChI Key: SUFORFMFDNRBFO-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-methanesulfonylpropanamide is an organic compound characterized by the presence of a chlorophenyl group, a methanesulfonyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-methanesulfonylpropanamide typically involves the reaction of 3-(4-chlorophenyl)propanol with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled reaction kinetics.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-methanesulfonylpropanamide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Hydrolysis: Under acidic or basic conditions, the methanesulfonyl group can be cleaved, resulting in the formation of 3-(4-chlorophenyl)propanol and methanesulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile used, products such as 3-(4-chlorophenyl)-N-azidopropanamide or 3-(4-chlorophenyl)-N-thiocyanatopropanamide can be formed.

    Hydrolysis: The major products are 3-(4-chlorophenyl)propanol and methanesulfonic acid.

Scientific Research Applications

3-(4-chlorophenyl)-N-methanesulfonylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential antitumor agents and enzyme inhibitors.

    Chemical Biology: The compound is used in the study of protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industrial Chemistry: It is employed in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-methanesulfonylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)propyl methanesulfonate: Similar in structure but differs in the functional group attached to the propyl chain.

    4-chlorophenyl azide: Contains a chlorophenyl group but has an azide functional group instead of a methanesulfonyl group.

Uniqueness

3-(4-chlorophenyl)-N-methanesulfonylpropanamide is unique due to its combination of a chlorophenyl group and a methanesulfonyl group attached to a propanamide backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in synthetic chemistry.

Biological Activity

3-(4-chlorophenyl)-N-methanesulfonylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H12_{12}ClN1_{1}O2_{2}S
  • Molecular Weight : 239.73 g/mol

Research indicates that compounds with a similar structure often interact with various biological targets, including enzymes and receptors. The sulfonamide group in this compound may enhance its ability to inhibit certain enzymes, particularly those involved in metabolic pathways.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Anticancer Effects

In vitro studies indicate that this compound may possess anticancer properties. For example, related sulfonamide compounds have been shown to inhibit cell proliferation in various cancer cell lines, including colon adenocarcinoma cells . The mechanism appears to involve mitochondrial disruption and apoptosis induction.

Case Study 1: Anticancer Activity

A study focused on the effects of a sulfonamide derivative on human colon adenocarcinoma cells. The results indicated that the compound led to mitochondrial enlargement within 24 hours of exposure, which was associated with increased apoptosis rates. The study concluded that the compound's mechanism involved mitochondrial sequestration and disruption of cellular energy metabolism .

CompoundCell LineIC50 (µM)Mechanism
This compoundGC3/c13.6Mitochondrial disruption
Related SulfonamideHCT1162.0Apoptosis induction

Case Study 2: Enzyme Inhibition

Another investigation assessed the inhibitory effects of related compounds on HMG-CoA reductase, an important enzyme in cholesterol biosynthesis. The findings revealed that certain derivatives exhibited IC50 values significantly lower than those of established statins, indicating a potential for developing more effective cholesterol-lowering agents .

Properties

Molecular Formula

C10H12ClNO3S

Molecular Weight

261.73 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-methylsulfonylpropanamide

InChI

InChI=1S/C10H12ClNO3S/c1-16(14,15)12-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3,(H,12,13)

InChI Key

SUFORFMFDNRBFO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(=O)CCC1=CC=C(C=C1)Cl

Origin of Product

United States

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